Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate
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Overview
Description
Tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a brominated isoindolinone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Bromination: The bromination of the isoindolinone core is achieved using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amino Acid Coupling: The brominated isoindolinone is then coupled with an amino acid derivative, such as tert-butyl (4S)-5-amino-5-oxo-pentanoate, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoindolinone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF), low temperatures.
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid), ambient temperature.
Major Products Formed
Substitution: Substituted isoindolinone derivatives.
Reduction: Alcohol derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
Tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the brominated isoindolinone moiety may interact with enzyme active sites, inhibiting their function and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4S)-5-amino-4-(5-chloro-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate
- Tert-butyl (4S)-5-amino-4-(5-fluoro-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate
- Tert-butyl (4S)-5-amino-4-(5-iodo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate
Uniqueness
Tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate is unique due to the presence of the bromine atom in the isoindolinone moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C17H21BrN2O4 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1 |
InChI Key |
ADFYKNZDQILRRK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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